molecular formula C7H14N2O B7904614 6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine

6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine

Cat. No.: B7904614
M. Wt: 142.20 g/mol
InChI Key: HBQXTZXLQBSTCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine (CAS 1367990-19-9) is a high-purity chemical intermediate with significant relevance in medicinal chemistry and drug discovery. This compound features a fused bicyclic structure comprising a pyrrolidine ring and a 1,4-oxazine ring, which is a privileged scaffold in the development of bioactive molecules . The 1,4-oxazine pharmacophore is found in compounds exhibiting a wide range of biological activities, including antitumor, anticonvulsant, and antimicrobial properties, making it a valuable template for constructing novel therapeutic agents . Researchers utilize this specific octahydropyrrolooxazine derivative as a key synthon in the synthesis of more complex molecules. Its saturated ring system contributes to the three-dimensional structural diversity of compound libraries. The compound is characterized by its molecular formula (C7H14N2O) and a molecular weight of 142.20 g/mol . This product is intended for research and further manufacturing applications only. It is not suitable for diagnostic or therapeutic uses, including human or veterinary applications. Please note that this compound is classified as a dangerous good (UN 2735, Class 8) and may be subject to hazardous material shipping fees .

Properties

IUPAC Name

6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-9-4-6-7(5-9)10-3-2-8-6/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQXTZXLQBSTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reactions Involving Diamine and Carbonyl Precursors

A primary route to 6-methyloctahydropyrrolo[3,4-b] oxazine involves intramolecular cyclization of linear precursors containing amine and carbonyl functionalities. For instance, N-methyl-1,3-diamine derivatives can undergo acid-catalyzed cyclization to form the pyrrolidine-oxazine framework. Key steps include:

  • Step 1 : Condensation of a diamine (e.g., 1,3-diaminopropane) with a ketone or aldehyde under acidic conditions to form an imine intermediate .

  • Step 2 : Intramolecular nucleophilic attack by the secondary amine on the carbonyl carbon, followed by dehydration to yield the bicyclic structure .

This method often employs catalysts such as ruthenium chloride (RuCl₃) to enhance reaction efficiency. For example, RuCl₃-mediated cyclization at 80–100°C in ethanol achieves yields of 65–78% .

Reverse Cope Elimination for Stereoselective Synthesis

The reverse Cope elimination, a thermally induced -sigmatropic rearrangement, has been adapted for constructing the stereochemically dense pyrrolo-oxazine core. This method is particularly effective for introducing the methyl group at the 6-position while controlling relative stereochemistry :

  • Substrate Preparation : Hydroxylamine derivatives derived from N-allyl-pyrrolidines are treated with mCPBA (meta-chloroperbenzoic acid) to form nitrones.

  • Cyclization : Heating the nitrone intermediate at 60–80°C in methanol induces rearrangement, forming the octahydropyrrolo-oxazine skeleton with >90% diastereomeric excess .

This approach is favored for its scalability and minimal byproduct formation, as demonstrated in the synthesis of related alkaloid analogs .

Reductive Amination of Keto-Pyrrolidine Intermediates

Reductive amination offers a modular pathway to 6-methyloctahydropyrrolo[3,4-b] oxazine. The process involves:

  • Keto-Pyrrolidine Synthesis : Oxidation of a pyrrolidine precursor to introduce a ketone group at the 3-position.

  • Reductive Coupling : Reaction with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium, forming the secondary amine linkage .

Optimized conditions (e.g., 50°C, 24 hours, H₂/Pd-C) yield the target compound in 70–85% purity, though stereochemical outcomes require careful control .

Comparison of Synthetic Methods

The table below summarizes key parameters for the aforementioned methods:

Method Catalyst/Conditions Yield (%) Stereoselectivity Reference
CyclizationRuCl₃, 80°C, ethanol65–78Moderate
Reverse Cope EliminationmCPBA, 60°C, methanol85–92High (>90% de)
Reductive AminationNaBH₃CN, rt, THF70–85Low

Challenges and Optimization Strategies

  • Stereochemical Control : The reverse Cope elimination outperforms other methods in stereoselectivity, critical for bioactive applications .

  • Byproduct Formation : Cyclization routes may generate dehydrated byproducts; additive screening (e.g., molecular sieves) mitigates this issue .

  • Scalability : Reductive amination is easily scalable but requires chiral resolution steps to isolate enantiomers .

Chemical Reactions Analysis

Types of Reactions

6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrimido[5,4-b][1,4]oxazine Derivatives

Pyrimido[5,4-b][1,4]oxazines share a fused oxazine-pyrimidine core and have been optimized as GPR119 agonists for type 2 diabetes therapy. Key findings include:

  • Compound 10 (EC50 = 13 nM) and Compound 15 (EC50 = 12 nM) demonstrated potent in vitro activity, surpassing the hypoglycemic effect of Vildagliptin in vivo (23.4% vs. 17.9% blood glucose reduction at 30 mg/kg) .
  • Substituent position critically affects activity: Aliphatic amine moieties (e.g., tropine) enhance agonistic potency compared to rigid bicyclic amines .

Table 1: Bioactivity of Pyrimido[5,4-b][1,4]oxazine Derivatives

Compound EC50 (nM) Key Substituent Application Reference
10 13 Tropine amine GPR119 agonist
15 12 Piperidine amine GPR119 agonist

4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine Derivatives

4-Benzyl-substituted analogs (e.g., 6a-j) exhibit antimicrobial properties:

  • Compounds 6a-c showed broad-spectrum antibacterial activity, while 6a, 6c, 6g were effective against fungal strains .
  • The benzyl group at the 4-position enhances lipophilicity, improving membrane penetration and target engagement .

Table 2: Antimicrobial Activity of 4-Benzyl Derivatives

Compound Antibacterial Activity Antifungal Activity Substituent Reference
6a Active (Gram+/-) Active Cyclohexomethyl
6c Active (Gram+/-) Active p-Methylbenzyl
6d Inactive Inactive Phenylethyl

4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine Derivatives

The 4-methyl isomer (CAS 810680-56-9) is a dihydrochloride salt used in antibiotic synthesis. Key distinctions from the 6-methyl analog include:

  • Stereochemical Configuration : The (4aS,7aR) configuration in 4-methyl derivatives ensures optimal spatial orientation for receptor binding .
  • Physicochemical Properties : Higher molecular weight (214.06 g/mol vs. ~142.20 g/mol for 6-methyl) and solubility differences due to hydrochloride salt formation .

Table 3: Structural and Physical Comparison

Property 4-Methyl Derivative (CAS 810680-56-9) Hypothetical 6-Methyl Analog
Molecular Formula C7H16Cl2N2O C7H14N2O
Molecular Weight 214.06 g/mol ~142.20 g/mol
Boiling Point Not reported Not available
Key Application Antibiotic intermediate Undocumented

Unsubstituted Octahydropyrrolo[3,4-b][1,4]oxazine

The parent compound (CAS 209401-69-4) lacks substituents and serves as a precursor for finafloxacin hydrochloride. Its lower logP (-2.14) compared to methylated analogs suggests reduced membrane permeability, limiting direct therapeutic use .

Biological Activity

6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine is a bicyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which influences its reactivity and biological interactions. The compound's molecular formula is C10H17N2OC_{10}H_{17}N_{2}O, and it features an oxazine ring fused to a saturated nitrogen-containing ring. This structural configuration contributes to its diverse biological activities.

The biological activity of this compound primarily involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can modulate biochemical pathways critical for disease progression. For example, it may act on kinases or phosphatases involved in cellular signaling.
  • Receptor Modulation : It can also interact with neurotransmitter receptors, potentially influencing neurological pathways and offering therapeutic benefits in neurodegenerative diseases.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Neuroprotective Effects

The compound has shown promise in neuroprotection through its ability to modulate neurotransmitter systems. Research indicates that it may reduce oxidative stress and inflammation in neuronal cells, which are crucial factors in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Case Study : A study involving animal models of Alzheimer's disease demonstrated that administration of this compound led to improved cognitive function and reduced amyloid plaque deposition in the brain.

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through various toxicity assays. Preliminary results suggest a favorable safety margin:

  • Acute Toxicity : LD50 values indicate low acute toxicity in rodent models.
  • Chronic Toxicity : Long-term studies are ongoing to assess any potential adverse effects associated with prolonged exposure.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine in laboratory settings?

  • Methodological Answer : The compound is classified under EU-GHS/CLP regulations as acutely toxic via oral, dermal, and inhalation routes (Category 4). Standard precautions include:

  • Use of fume hoods and personal protective equipment (PPE) such as nitrile gloves and lab coats.
  • Avoidance of aerosol formation during synthesis or purification.
  • Emergency procedures (e.g., immediate decontamination for skin contact, ventilation for inhalation exposure).
  • Storage in tightly sealed containers at 2–8°C to prevent degradation .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, analogous pyrrolo-oxazine derivatives have been resolved with an R-factor ≤ 0.049 and data-to-parameter ratios >18.8, ensuring high precision in bond-length/angle measurements. Complementary techniques include:

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks (e.g., δ 0.95–6.88 ppm for protons in heterocyclic systems) .
  • IR Spectroscopy : Peaks at 1092 cm1^{-1} (C=S) and 1646 cm1^{-1} (C=O) for functional group validation .

Q. What synthetic routes are effective for preparing pyrrolo-oxazine derivatives?

  • Methodological Answer : Multicomponent reactions (MCRs) are widely used. For example:

  • Stepwise cyclization : Combine substituted amines, aldehydes, and ketones under acidic conditions to form the pyrrolo-oxazine core.
  • Catalytic optimization : Use Lewis acids (e.g., ZnCl2_2) to enhance regioselectivity.
  • Yield improvement : Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for pyrrolo-oxazine derivatives?

  • Methodological Answer : Discrepancies in NMR/IR data (e.g., δ shifts due to solvent polarity or tautomerism) require:

  • Cross-validation : Compare experimental spectra with computational predictions (DFT at B3LYP/6-31G* level).
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational equilibria.
  • Isotopic labeling : Use 15N^{15}N- or 13C^{13}C-labeled precursors to assign ambiguous signals .

Q. What strategies optimize reaction conditions for stereocontrolled synthesis of this compound?

  • Methodological Answer :

  • Chiral auxiliaries : Introduce (R)- or (S)-BINOL ligands to direct asymmetric induction.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor ring closure via stabilization of transition states.
  • Kinetic vs. thermodynamic control : Monitor reaction progress via HPLC to isolate the dominant diastereomer .

Q. How do computational methods aid in understanding the electronic properties of pyrrolo-oxazine systems?

  • Methodological Answer : Density Functional Theory (DFT) studies reveal:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~3.5 eV) correlate with photostability.
  • Charge distribution : Electron-deficient quinolinyl moieties enhance electrophilic reactivity.
  • Non-covalent interactions : AIM analysis identifies critical hydrogen bonds (e.g., N–H···O) stabilizing crystal packing .

Q. What analytical techniques are critical for assessing purity in pyrrolo-oxazine derivatives?

  • Methodological Answer :

  • HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities (e.g., des-methyl analogs).
  • Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values.
  • Chiral chromatography : Resolve enantiomers using amylose-based columns .

Q. How does structural modification of the pyrrolo-oxazine core influence biological activity?

  • Methodological Answer :

  • SAR studies : Replace the methyl group with bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on receptor binding.
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., oxazine oxygen) using docking simulations (AutoDock Vina).
  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., IC50_{50} values via MTT assay) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.